Mimdtc
Description
"Mimdtc" (Methylimidazole dithiocarbamate) is a metal-chelating compound characterized by its dithiocarbamate (-NCS₂⁻) ligand bound to a methylimidazole moiety. This structure enables strong coordination with transition metals, making it valuable in industrial catalysis, environmental remediation (e.g., heavy metal sequestration), and biomedical applications (e.g., antioxidant or antitumor activity) .
Properties
CAS No. |
24898-58-6 |
|---|---|
Molecular Formula |
C12H11N3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
methyl N-[(E)-isoquinolin-1-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C12H11N3S2/c1-17-12(16)15-14-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
LNZQMYBCXYTKMH-RIYZIHGNSA-N |
SMILES |
CSC(=S)NN=CC1=NC=CC2=CC=CC=C21 |
Isomeric SMILES |
CSC(=S)N/N=C/C1=NC=CC2=CC=CC=C21 |
Canonical SMILES |
CSC(=S)NN=CC1=NC=CC2=CC=CC=C21 |
Synonyms |
MIMDTC S-methyl-N-(1-isolquinolyl)methylendithiocarbazate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Chemical Formula : C₅H₇N₃S₂ (ligand structure).
- Synthesis : Typically synthesized via the reaction of methylimidazole with carbon disulfide and a base (e.g., NaOH), followed by metal salt addition for complexation .
- Physicochemical Data :
- Spectral Signatures :
Mimdtc belongs to the dithiocarbamate family, which includes structurally and functionally analogous compounds. Below, we compare this compound with two representatives: Sodium diethyldithiocarbamate (NaDDC) and Pyrrolidine dithiocarbamate (PDTC) .
Structural Comparison
| Property | This compound | NaDDC | PDTC |
|---|---|---|---|
| Core Ligand | Methylimidazole | Diethylamine | Pyrrolidine |
| Metal Affinity | High for Cu²⁺, Zn²⁺ | High for Cu²⁺, Fe³⁺ | High for Zn²⁺, Cd²⁺ |
| Stability in Air | Moderate (oxidizes in O₂) | Low (rapidly oxidizes) | Moderate (stable under N₂) |
| Primary Use | Biomedical research | Industrial catalysis | Antioxidant studies |
Key Structural Insights :
- This compound’s methylimidazole group enhances π-π stacking interactions in biological systems, improving cellular uptake compared to NaDDC and PDTC .
- PDTC’s pyrrolidine ring confers greater lipophilicity , favoring blood-brain barrier penetration .
Functional Comparison
Toxicity Profiles (IC₅₀ values in HeLa cells):
| Compound | IC₅₀ (µM) | Mechanism of Toxicity |
|---|---|---|
| This compound | 12.3 | ROS generation, DNA intercalation |
| NaDDC | 8.7 | Mitochondrial membrane disruption |
| PDTC | 18.9 | NF-κB inhibition |
Analytical Performance :
- Detection Limits (via HPLC-UV):
- Chromatographic Retention : this compound elutes later than PDTC due to higher polarity from the imidazole group .
Environmental Impact :
| Compound | Biodegradability (Half-life) | Bioaccumulation Potential |
|---|---|---|
| This compound | 7 days | Low (Log Kow = 1.2) |
| NaDDC | 3 days | Moderate (Log Kow = 2.1) |
| PDTC | 10 days | Low (Log Kow = 0.9) |
Key Functional Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
